2-chloro-N-(4-chloro-3-nitrophenyl)-5-iodobenzamide
Overview
Description
2-chloro-N-(4-chloro-3-nitrophenyl)-5-iodobenzamide is an organic compound with significant interest in various scientific fields. This compound is characterized by the presence of chloro, nitro, and iodo substituents on a benzamide framework, which imparts unique chemical and physical properties.
Preparation Methods
The synthesis of 2-chloro-N-(4-chloro-3-nitrophenyl)-5-iodobenzamide typically involves multi-step organic reactions. One common synthetic route includes the nitration of a chlorobenzene derivative followed by iodination and subsequent amide formation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale batch reactions with stringent control over temperature, pressure, and reactant concentrations to optimize the synthesis process.
Chemical Reactions Analysis
2-chloro-N-(4-chloro-3-nitrophenyl)-5-iodobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and iodo derivatives.
Substitution: The chloro and iodo substituents can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups. Common reagents used in these reactions include hydrogen gas for reduction, halogenating agents for substitution, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-N-(4-chloro-3-nitrophenyl)-5-iodobenzamide has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is used in biochemical assays to study enzyme interactions and protein binding.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-chloro-3-nitrophenyl)-5-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro, nitro, and iodo groups allows the compound to form strong interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 2-chloro-N-(4-chloro-3-nitrophenyl)-5-iodobenzamide include:
2-chloro-N-(4-chloro-3-nitrophenyl)propanamide: This compound has a similar structure but lacks the iodo substituent, affecting its reactivity and applications.
2-chloro-N-(4-chloro-3-nitrophenyl)nicotinamide: This compound contains a nicotinamide moiety, which imparts different biological activities.
2-chloro-N-(4-chloro-3-nitrophenyl)-3-phenylacrylamide:
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties not found in its analogs.
Properties
IUPAC Name |
2-chloro-N-(4-chloro-3-nitrophenyl)-5-iodobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2IN2O3/c14-10-3-1-7(16)5-9(10)13(19)17-8-2-4-11(15)12(6-8)18(20)21/h1-6H,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJBZEZMJUDZDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=C(C=CC(=C2)I)Cl)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2IN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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